molecular formula C16H9Br B12816609 9-Bromo-10-ethynylanthracene

9-Bromo-10-ethynylanthracene

Cat. No.: B12816609
M. Wt: 281.15 g/mol
InChI Key: ODQVJPSJCRGFGR-UHFFFAOYSA-N
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Description

9-Bromo-10-ethynylanthracene is an anthracene derivative functionalized with bromine at the 9-position and an ethynyl group at the 10-position. Anthracene derivatives are widely studied for their optoelectronic properties, particularly in organic light-emitting diodes (OLEDs) and as intermediates in cross-coupling reactions. The bromine substituent enhances reactivity for Suzuki or Ullmann couplings, while the ethynyl group contributes to π-conjugation extension, influencing optical and electronic behavior.

Properties

Molecular Formula

C16H9Br

Molecular Weight

281.15 g/mol

IUPAC Name

9-bromo-10-ethynylanthracene

InChI

InChI=1S/C16H9Br/c1-2-11-12-7-3-5-9-14(12)16(17)15-10-6-4-8-13(11)15/h1,3-10H

InChI Key

ODQVJPSJCRGFGR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-ethynylanthracene typically involves the bromination of anthracene followed by the introduction of an ethynyl group. One common method is the bromination of anthracene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat. The brominated product is then subjected to a Sonogashira coupling reaction with an ethynylating agent like ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 9-Bromo-10-ethynylanthracene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form more complex structures.

    Oxidation and Reduction: The anthracene core can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Sonogashira Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts (e.g., CuI) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anthracenes, while coupling reactions can produce extended π-conjugated systems.

Mechanism of Action

The mechanism of action of 9-Bromo-10-ethynylanthracene is primarily related to its electronic structure and photophysical properties. The bromine and ethynyl substituents influence the electronic distribution within the anthracene core, affecting its absorption and emission characteristics. In OLEDs, for example, the compound can facilitate efficient charge transport and light emission through its conjugated π-system .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares molecular formulas, substituents, and key physical properties of 9-Bromo-10-ethynylanthracene with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
This compound C₁₆H₉Br 281.15 Br (C9), C≡CH (C10) Not reported OLEDs, cross-coupling
9-Bromo-10-phenylanthracene C₂₀H₁₃Br 333.23 Br (C9), Ph (C10) 154–155 OLED intermediates
9-Bromo-10-naphthalen-1-ylanthracene C₂₄H₁₅Br 383.29 Br (C9), 1-naphthyl (C10) Not reported Chromatography standards
9-Bromo-10-(9-phenanthryl)anthracene C₂₈H₁₇Br 433.34 Br (C9), phenanthryl (C10) Not reported Research reagents
(E)-9-Chloro-10-(2-nitrovinyl)anthracene C₁₆H₁₁ClN₂O₂ 298.73 Cl (C9), NO₂-CH=CH (C10) Not reported Biochemical studies

Key Observations :

  • Substituent Effects : Bulkier groups (e.g., phenanthryl) increase molecular weight and likely reduce solubility compared to smaller substituents like ethynyl or phenyl.
  • Melting Points : Bromo-phenyl derivatives (e.g., 9-Bromo-10-phenylanthracene) exhibit lower melting points (~154°C) than nitrovinyl or maleimide-fused anthracenes (e.g., 233–285°C in ), suggesting weaker intermolecular forces in bromo-aryl systems.

Spectroscopic and Optoelectronic Properties

  • NMR Shifts: In 10-Phenyl-9-bromoanthracene, aromatic protons resonate at δ 7.35–8.64 .
  • IR Spectroscopy : Ethynyl C≡C stretches (~2100 cm⁻¹) would distinguish this compound from nitrovinyl (C=O ~1700 cm⁻¹) or maleimide derivatives (C=O ~1770 cm⁻¹) .
  • Optoelectronic Behavior : Anthracene derivatives with electron-withdrawing groups (e.g., ethynyl, nitro) exhibit red-shifted absorption/emission compared to electron-donating substituents (e.g., phenyl) .

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